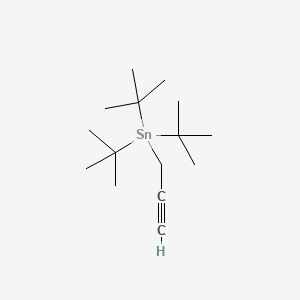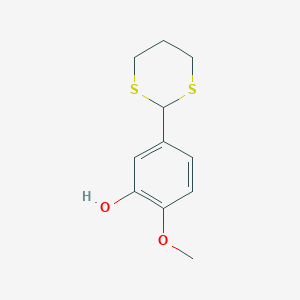
Phenol, 5-(1,3-dithian-2-yl)-2-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 5-(1,3-dithian-2-yl)-2-methoxy- is an organic compound that features a phenolic structure substituted with a 1,3-dithian-2-yl group and a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-dithian-2-yl)-2-methoxyphenol typically involves the chlorination of 1,3-dithiane to form 2-chloro-1,3-dithiane, which then undergoes electrophilic aromatic substitution with 2-methoxyphenol. The reaction conditions often include the use of N-chlorosuccinimide as the chlorinating agent and various solvents such as tetrahydrofuran (THF) in the presence of sodium hydride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 5-(1,3-dithian-2-yl)-2-methoxy- undergoes several types of chemical reactions, including:
Oxidation: The dithiane group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the dithiane group, yielding the corresponding phenol.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenolic ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions typically involve the use of Lewis acids or bases to facilitate the substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: The corresponding phenol without the dithiane group.
Substitution: Various substituted phenols depending on the reagents used.
Aplicaciones Científicas De Investigación
Phenol, 5-(1,3-dithian-2-yl)-2-methoxy- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of Phenol, 5-(1,3-dithian-2-yl)-2-methoxy- involves its interaction with various molecular targets. The dithiane group can act as a protecting group for carbonyl compounds, allowing for selective reactions at other sites. Additionally, the phenolic and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparación Con Compuestos Similares
Similar Compounds
4-(1,3-Dithian-2-yl)phenol: Similar structure but lacks the methoxy group.
2-(1,3-Dithian-2-yl)phenol: Similar structure but with the dithiane group in a different position.
5-(1,3-Dithian-2-yl)-2-hydroxyphenol: Similar structure but with a hydroxyl group instead of a methoxy group .
Uniqueness
Phenol, 5-(1,3-dithian-2-yl)-2-methoxy- is unique due to the presence of both the dithiane and methoxy groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Propiedades
Número CAS |
110815-90-2 |
|---|---|
Fórmula molecular |
C11H14O2S2 |
Peso molecular |
242.4 g/mol |
Nombre IUPAC |
5-(1,3-dithian-2-yl)-2-methoxyphenol |
InChI |
InChI=1S/C11H14O2S2/c1-13-10-4-3-8(7-9(10)12)11-14-5-2-6-15-11/h3-4,7,11-12H,2,5-6H2,1H3 |
Clave InChI |
UQWDILQRUGDQNI-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C2SCCCS2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


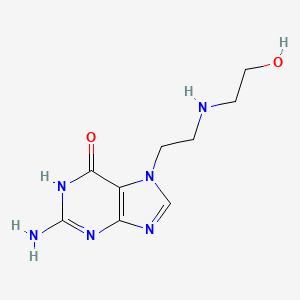

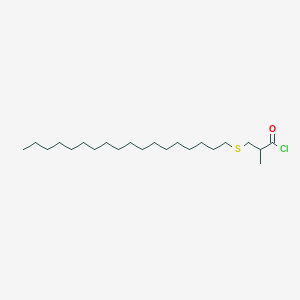
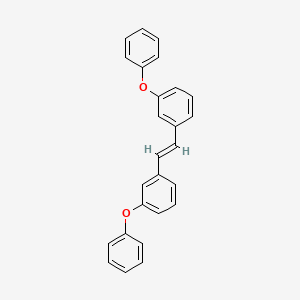
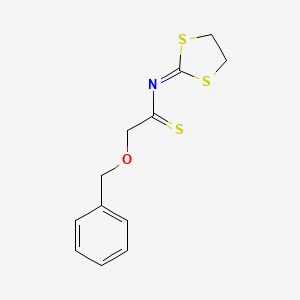
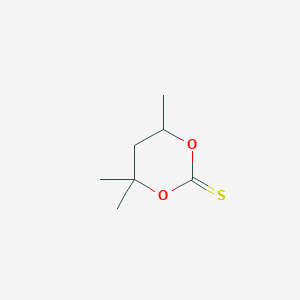
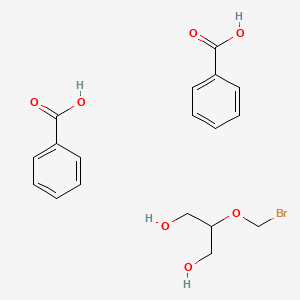



![1,3-Dithiolo[4,5-b][1,4]dithiin, 2-(1,3-dithiol-2-ylidene)-5,6-dihydro-](/img/structure/B14331382.png)
![Cyclopentyl(phenyl)[2-(pyrrolidin-1-yl)ethyl]silanol](/img/structure/B14331385.png)
![4-[2-(Methanesulfonyl)ethyl]benzene-1,2-diol](/img/structure/B14331396.png)
